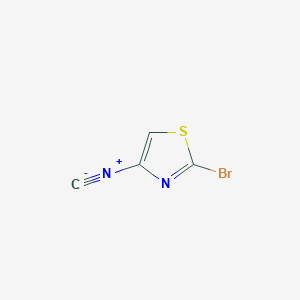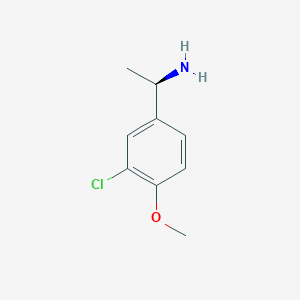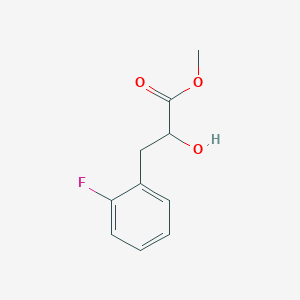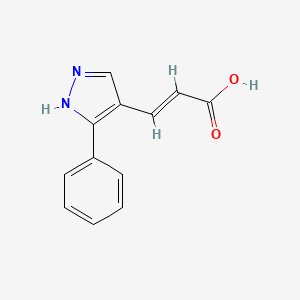
2-Bromo-4-isocyano-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-isocyano-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and isocyano groups. Thiazoles are known for their aromaticity and diverse biological activities, making them significant in medicinal chemistry and various industrial applications .
Métodos De Preparación
The synthesis of 2-Bromo-4-isocyano-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . This method ensures the formation of the thiazole ring with the desired substituents under controlled conditions.
Análisis De Reacciones Químicas
2-Bromo-4-isocyano-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling, forming new carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-4-isocyano-thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound’s derivatives are investigated for their antimicrobial, antifungal, and antiviral activities.
Industrial Applications: It serves as an intermediate in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-isocyano-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s aromaticity and electronic properties enable it to bind to specific sites, modulating biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
2-Bromo-4-isocyano-thiazole can be compared with other thiazole derivatives, such as:
2-Bromo-4-(4-ethoxyphenyl)oxazole: Similar in structure but with different substituents, leading to varied biological activities.
2-Substituted 4-bromothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4HBrN2S |
|---|---|
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
2-bromo-4-isocyano-1,3-thiazole |
InChI |
InChI=1S/C4HBrN2S/c1-6-3-2-8-4(5)7-3/h2H |
Clave InChI |
GZFIGVRVBCMTKP-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CSC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)










![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
